molecular formula C10H12OS B14022089 1-(3-Methyl-5-(methylthio)phenyl)ethanone

1-(3-Methyl-5-(methylthio)phenyl)ethanone

Cat. No.: B14022089
M. Wt: 180.27 g/mol
InChI Key: FIMVWYXZZKEOAM-UHFFFAOYSA-N
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Description

1-(3-Methyl-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C10H12OS It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-5-(methylthio)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents and catalysts is also a focus in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-5-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or ether at low temperatures.

    Substitution: Various electrophiles (e.g., halogens, nitro groups) can be introduced using corresponding reagents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

1-(3-Methyl-5-(methylthio)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-(methylthio)phenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methylthio group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)ethanone: Similar structure but lacks the methylthio group.

    1-(2,4,5-Trimethylphenyl)ethanone: Contains additional methyl groups on the aromatic ring.

    1-(4-Methylthio)phenyl)ethanone: Similar but with the methylthio group in a different position.

Uniqueness

1-(3-Methyl-5-(methylthio)phenyl)ethanone is unique due to the specific positioning of the methyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methyl-5-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C10H12OS/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3

InChI Key

FIMVWYXZZKEOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC)C(=O)C

Origin of Product

United States

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